BMATZUODZZVNQW-NSUOALMASA-N
Description
However, based on the methodologies and datasets outlined in the literature, we can infer approaches to characterize and compare it with analogous compounds. For example, structural elucidation would rely on techniques such as NMR spectroscopy, mass spectrometry (MS), and molecular docking, as highlighted in the evidence .
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.414 |
InChI |
InChI=1S/C21H21N3O6/c1-11-6-16(23-30-11)24-10-21-5-4-15(29-21)17(18(21)20(24)26)19(25)22-12-7-13(27-2)9-14(8-12)28-3/h4-9,15,17-18H,10H2,1-3H3,(H,22,25)/t15-,17?,18?,21-/m0/s1 |
InChI Key |
BMATZUODZZVNQW-NSUOALMASA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound X , we propose a framework for comparison using the datasets and methodologies described in the evidence. Below is a synthesis of key parameters and strategies:
Structural and Spectroscopic Comparisons
- NMR Spectroscopy: As demonstrated in pestalafuranones A (1), B (2), and F (3) , NMR chemical shifts (e.g., δH and δC) are critical for identifying structural variations. For instance, pestalafuranone F (3) exhibited a methylene unit (δH 2.28 ppm, δC 26.6 ppm) instead of an oxymethine group (δH 4.53 ppm, δC 68.0 ppm) in pestalafuranone B (2), highlighting oxygen loss and alkylation differences .
- Mass Spectrometry: Accurate mass data (e.g., HREIMS) can distinguish isomers with identical molecular formulas. For example, isomers of C18H30O2 (e.g., pinolenic acid vs. linolenic acid) require additional analytical confirmation beyond MS due to structural isomerism .
Data Limitations and Challenges
- Insufficient NMR FID Data : Structural comparisons require raw NMR Free Induction Decay (FID) data for reproducibility, which is often omitted in publications .
- Isomer Differentiation: Mass spectrometry alone cannot resolve structural isomers (e.g., pheophorbide A vs. other C18H30O2 isomers), necessitating supplemental techniques like NMR or X-ray crystallography .
Example Data Table for Comparative Analysis
Below is a hypothetical table illustrating how Compound X might be compared to structurally similar compounds using parameters from the evidence:
Key Research Findings and Recommendations
Structural Elucidation: Prioritize NMR and MS workflows to resolve Compound X's structure, as seen in pestalafuranones .
Database Integration : Curate Compound X 's data in systems like ChemTables or Reaxys® to enable automated comparisons .
Dereplication: Cross-reference Compound X against known isomers using FID archives to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
